5-(2-(Trifluoromethyl)phenyl)picolinic acid

Catalog No.
S866780
CAS No.
1158763-52-0
M.F
C13H8F3NO2
M. Wt
267.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-(Trifluoromethyl)phenyl)picolinic acid

CAS Number

1158763-52-0

Product Name

5-(2-(Trifluoromethyl)phenyl)picolinic acid

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid

Molecular Formula

C13H8F3NO2

Molecular Weight

267.2 g/mol

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19)

InChI Key

DNOFIVFIIQGFPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F

5-(2-(Trifluoromethyl)phenyl)picolinic acid is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and a phenyl group. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties, enhancing its reactivity and potential biological activity. Its molecular formula is C12H8F3NO2C_{12}H_{8}F_{3}NO_{2}, and it has a molecular weight of approximately 253.19 g/mol. The compound is notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active compounds.

The chemical reactivity of 5-(2-(Trifluoromethyl)phenyl)picolinic acid can be attributed to its functional groups. It can undergo various reactions typical for carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Nucleophilic substitution: Involving the trifluoromethyl group, which can participate in nucleophilic attack due to the electron-withdrawing nature of fluorine atoms.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with varied properties.

Research indicates that picolinic acid derivatives, including 5-(2-(Trifluoromethyl)phenyl)picolinic acid, exhibit significant biological activities. These compounds are being explored for their potential as:

  • Herbicidal agents: Some derivatives have shown promise as synthetic auxin herbicides, demonstrating effective post-emergence activity against various weeds while being safe for crops like corn and wheat .
  • Pharmacological agents: The trifluoromethyl group can enhance binding affinity to biological targets, making these compounds interesting candidates for drug development .

Several methods have been developed for synthesizing 5-(2-(Trifluoromethyl)phenyl)picolinic acid. Typical synthetic routes include:

  • Direct Substitution Method: Involves the reaction of 2-(trifluoromethyl)phenyl halides with picolinic acid derivatives under basic conditions.
  • Multi-step Synthesis: Starting from simpler precursors, this method may involve several reactions such as Friedel-Crafts acylation followed by carboxylation.

Specific conditions often include the use of solvents like dimethyl sulfoxide or tetrahydrofuran and catalysts such as copper salts to facilitate reactions .

5-(2-(Trifluoromethyl)phenyl)picolinic acid has various applications, including:

  • Medicinal Chemistry: As a scaffold for developing new drugs with enhanced efficacy against specific biological targets.
  • Agricultural Chemistry: Potential use as a herbicide or plant growth regulator due to its structural similarities with known auxins.
  • Material Science: Exploration in creating advanced materials due to its unique chemical properties.

Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological receptors compared to their non-fluorinated counterparts. Molecular docking studies suggest that 5-(2-(Trifluoromethyl)phenyl)picolinic acid may bind effectively to specific proteins involved in signaling pathways, potentially leading to therapeutic effects . Further studies are needed to elucidate these interactions fully.

5-(2-(Trifluoromethyl)phenyl)picolinic acid shares structural characteristics with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
5-(4-(Trifluoromethyl)phenyl)picolinic acidSimilar trifluoromethyl substitution but different phenyl position0.94
4-(Difluoromethyl)picolinic acidContains difluoromethyl instead of trifluoromethyl0.91
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylateEthyl ester derivative; similar core structure0.89
Methyl 4-(trifluoromethyl)picolinateMethyl ester derivative; similar core structure0.86
6-Chloro-5-(trifluoromethyl)picolinic acidChlorine substitution at position 6; different reactivity0.84

The unique combination of the trifluoromethyl group and the specific phenyl substitution pattern distinguishes 5-(2-(Trifluoromethyl)phenyl)picolinic acid from other similar compounds, potentially leading to unique biological activities and applications.

5-(2-(Trifluoromethyl)phenyl)picolinic acid is an organofluorine compound characterized by a pyridine-2-carboxylic acid backbone substituted with a 2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₈F₃NO₂, with a molecular weight of 267.20 g/mol. The structure comprises a pyridine ring with a carboxylic acid group at the 2-position and a phenyl ring substituted with a trifluoromethyl group (-CF₃) at the ortho position relative to the pyridine attachment. The SMILES notation for this compound is O=C(O)C1=NC=C(C2=CC=CC=C2C(F)(F)F)C=C1.

Key identifiers include:

PropertyValue
CAS Number1158763-52-0
Molecular FormulaC₁₃H₈F₃NO₂
Molecular Weight267.20 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point Range133–137°C

The trifluoromethyl group introduces high electronegativity and lipophilicity, influencing both reactivity and biological interactions.

Historical Context in Organofluorine Chemistry

The synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid aligns with advancements in organofluorine chemistry, which began in the 19th century with the work of Alexander Borodin and Frédéric Swarts. Key milestones include:

  • Halogen Exchange Reactions: Early methods for introducing fluorine into organic molecules, such as the Schiemann reaction for aromatic fluorination.
  • Trifluoromethyl Group Integration: The development of methods to synthesize -CF₃ groups, including reactions with antimony trifluoride and subsequent improvements in direct fluorination techniques.
  • Modern Catalytic Cross-Coupling: The advent of palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enabled efficient synthesis of aryl-substituted compounds, critical for constructing the phenyl-pyridine linkage in this compound.

The compound’s synthesis reflects post-WWII innovations in fluorine chemistry, particularly the use of fluorinated intermediates in pharmaceutical and agrochemical research.

Position within Picolinic Acid Derivative Family

Picolinic acid derivatives are pyridine-2-carboxylic acids with diverse substituents. 5-(2-(Trifluoromethyl)phenyl)picolinic acid occupies a niche due to its aryl-trifluoromethyl hybrid structure, distinguishing it from simpler analogs like:

CompoundStructureKey Feature
5-(Trifluoromethyl)picolinic acidPyridine-2-carboxylic acid + -CF₃Direct CF₃ substitution on pyridine
6-(3-(Trifluoromethyl)phenyl)picolinic acidPyridine-2-carboxylic acid + meta-phenyl-CF₃Meta-substituted phenyl group
5-(2-(Trifluoromethyl)phenyl)picolinic acidPyridine-2-carboxylic acid + ortho-phenyl-CF₃Ortho-substituted phenyl group

The ortho-substitution enhances steric hindrance and electronic effects, modulating reactivity and potential biological activity compared to para- or meta-substituted analogs.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthesizing complex molecules:

  • Coordination Chemistry: The carboxylic acid group facilitates metal chelation, enabling applications in catalysis and materials science.
  • Cross-Coupling Reactions: The phenyl ring participates in Suzuki-Miyaura couplings, forming biaryl or heteroaryl structures.
  • Drug Design: The trifluoromethyl group improves membrane permeability and metabolic stability, a strategy in developing kinase inhibitors or herbicides.

Its role in synthesizing herbicides like halauxifen-methyl derivatives underscores its importance in agrochemical research.

Structural Characteristics and Conformational Analysis

5-(2-(Trifluoromethyl)phenyl)picolinic acid exhibits a distinctive molecular architecture characterized by a picolinic acid core substituted with a 2-trifluoromethylphenyl group at the 5-position [1]. The compound possesses the molecular formula C₁₃H₈F₃NO₂ with a molecular weight of 267.20 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 1158763-52-0 [1].

The structural framework consists of a pyridine ring bearing a carboxylic acid group at the 2-position, which defines the picolinic acid moiety [3]. The trifluoromethylphenyl substituent introduces significant steric and electronic effects that influence the overall molecular geometry [4]. The presence of the trifluoromethyl group creates a strong electron-withdrawing environment that affects the electronic distribution throughout the molecular structure [4] [5].

Conformational analysis reveals that picolinic acid derivatives typically adopt preferred conformations stabilized by intramolecular hydrogen bonding interactions [6]. The carboxylic acid group demonstrates coplanarity with the pyridine ring system, as evidenced by structural studies on related compounds showing least-squares plane angles of approximately 1.8 degrees [7]. The antiperiplanar arrangement of the O═C-C-N and H-O-C═O fragments represents the most thermodynamically stable conformer, with stabilization energies of approximately 16 kilojoules per mole compared to alternative conformations [6].

The 2-trifluoromethylphenyl substituent introduces conformational complexity through potential rotation around the C-C bond connecting the phenyl ring to the picolinic acid core [8]. Computational studies indicate that substitution patterns on pyridine derivatives can induce conformational changes spanning from planar to perpendicular orientations of aromatic substituents [8].

Structural ParameterValueReference
Molecular FormulaC₁₃H₈F₃NO₂ [1]
Molecular Weight267.20 g/mol [1]
CAS Number1158763-52-0 [1]
Exact Mass267.051 g/mol [9]
Polar Surface Area50.19 Ų [9]

Crystallographic Data and Solid-State Properties

While specific crystallographic data for 5-(2-(Trifluoromethyl)phenyl)picolinic acid is limited, structural insights can be derived from the closely related 5-(trifluoromethyl)picolinic acid monohydrate, which provides valuable information about the solid-state behavior of trifluoromethyl-substituted picolinic acid derivatives [7] [10].

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a monoclinic crystal system with space group P2₁/c [7]. The unit cell parameters include dimensions of a = 8.9213 Å, b = 10.0759 Å, c = 9.1010 Å, with β = 99.983 degrees, resulting in a unit cell volume of 805.70 ų [7]. The calculated density reaches 1.724 megagrams per cubic meter with Z = 4 molecules per unit cell [7].

The solid-state packing exhibits a complex hydrogen-bonding network characterized by water-bridged dimeric structures [7] [10]. The carboxylic acid group participates in hydrogen bonding with O-H···O distances of 2.5219 Å, while secondary hydrogen bonding interactions involve the pyridine nitrogen atom with distances of 2.8455 Å [7]. These interactions create two-dimensional sheet structures with trifluoromethyl groups extending outward from the sheet faces [7].

Intermolecular interactions in the crystal lattice include fluorine-fluorine contacts with distances of approximately 3.077 Å, which is approximately 0.15 Å longer than the sum of van der Waals radii for fluorine atoms [7]. Additional weak interactions include carbon-hydrogen to fluorine contacts with H···F distances of 2.495 Å [7].

The aromatic carbon-nitrogen bonds in the pyridine ring exhibit characteristic lengths of 1.3397 Å and 1.3387 Å, which are shorter than typical aromatic carbon-carbon bonds averaging 1.387 Å [7]. The trifluoromethyl carbon-fluorine bonds demonstrate average lengths of 1.335 Å [7].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 5-(trifluoromethyl)picolinic acid provides detailed structural information through multiple analytical techniques [7]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic aromatic signals at δ 8.21 (doublet, J = 8.0 Hz), δ 8.37 (doublet of doublets, J = 8.2 Hz, J = 2.0 Hz), and δ 9.07 (singlet) corresponding to the pyridine ring protons [7].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the trifluoromethyl carbon as a quartet at δ 123.23 with a carbon-fluorine coupling constant of 272.8 Hz [7]. The aromatic carbons appear at δ 124.73, δ 135.12, δ 146.24, and δ 151.98, with the carboxylic acid carbon observed at δ 165.13 [7]. The carbon bearing the trifluoromethyl group exhibits coupling effects with a signal at δ 127.30 and coupling constant of 32.7 Hz [7].

Fluorine-19 nuclear magnetic resonance spectroscopy provides a characteristic singlet at δ -61.35 corresponding to the three fluorine atoms of the trifluoromethyl group [7]. This chemical shift is typical for trifluoromethyl substituents attached to aromatic systems [11].

Infrared spectroscopy reveals characteristic absorption bands including a broad O-H stretch at 3469 cm⁻¹, aromatic C-H stretches at 3050 cm⁻¹, and a strong carbonyl stretch at 1707 cm⁻¹ [7]. The aromatic C=C stretching vibrations appear in the region of 1606-1440 cm⁻¹, while C-F stretching modes are observed at 1126-1023 cm⁻¹ [7].

Mass spectrometry analysis using gas chromatography-mass spectrometry shows a molecular ion peak at 191 atomic mass units corresponding to the anhydrous form, confirming the loss of water from the hydrated crystal structure [7].

Spectroscopic TechniqueKey SignalsAssignment
¹H Nuclear Magnetic Resonanceδ 9.07 (s)Pyridine H-6
¹H Nuclear Magnetic Resonanceδ 8.37 (dd)Pyridine H-4
¹³C Nuclear Magnetic Resonanceδ 123.23 (q, J = 272.8 Hz)CF₃ carbon
¹⁹F Nuclear Magnetic Resonanceδ -61.35 (s)CF₃ fluorines
Infrared1707 cm⁻¹C=O stretch

Solubility Parameters and Solution Behavior

The solubility characteristics of 5-(2-(Trifluoromethyl)phenyl)picolinic acid are significantly influenced by the presence of both hydrophilic carboxylic acid functionality and lipophilic trifluoromethyl substituents [12]. The calculated logarithmic partition coefficient (LogP) for the related 5-(3-(trifluoromethyl)phenyl)picolinic acid derivative is 3.47, indicating substantial lipophilicity [9].

The partition coefficient represents the equilibrium distribution of the compound between octanol and water phases, with positive LogP values indicating preferential solubility in the organic phase [12]. The trifluoromethyl group contributes significantly to the lipophilic character of the molecule through its electron-withdrawing properties and hydrophobic nature [11].

Solution behavior is further influenced by the ionization state of the carboxylic acid group, which exhibits pH-dependent solubility characteristics [13]. At physiological pH values, the carboxylic acid group undergoes deprotonation, leading to increased hydrophilicity and enhanced aqueous solubility [13]. The presence of the pyridine nitrogen atom introduces additional pH-dependent behavior through potential protonation at acidic pH values [14].

Hydrogen bonding interactions play a crucial role in solution behavior, with the compound capable of forming both intramolecular and intermolecular hydrogen bonds [14]. The carboxylic acid group can participate in hydrogen bonding with protic solvents, while the pyridine nitrogen serves as a hydrogen bond acceptor [14].

The trifluoromethyl substituent demonstrates amphiphilic bonding characteristics, capable of acting as both electrophilic and nucleophilic partner in noncovalent interactions [11]. This unique property stems from the polarization mechanism associated with the anomeric effect in trifluoromethyl groups [11].

Thermal Stability and Phase Transitions

Thermal stability analysis of trifluoromethyl-substituted picolinic acid derivatives indicates enhanced thermal properties compared to unsubstituted analogs [15] [16]. The related compound 5-(trifluoromethyl)picolinic acid exhibits a melting point range of 133-137°C, demonstrating good thermal stability [17].

The presence of the trifluoromethyl group significantly influences thermal behavior through strong carbon-fluorine bonds, which possess high bond dissociation energies [18]. These bonds contribute to the overall thermal stability of the molecular framework and resist thermal decomposition at moderate temperatures [18].

Phase transition studies using differential scanning calorimetry can reveal important thermodynamic relationships between potential polymorphic forms [19]. The crystalline hydrate form of 5-(trifluoromethyl)picolinic acid demonstrates specific thermal events related to dehydration processes [7]. Mass spectrometric analysis confirms the loss of water during thermal treatment, with the anhydrous form maintaining structural integrity [7].

Thermodynamic analysis of related picolinic acid derivatives indicates standard enthalpy changes of approximately -17 to -31 kilojoules per mole for complexation reactions, suggesting exothermic processes [20]. These values reflect the energy associated with hydrogen bonding and other intermolecular interactions that stabilize the solid-state structure [20].

The calculated boiling point for related trifluoromethyl picolinic acid derivatives ranges from 273-315°C at standard atmospheric pressure, indicating good thermal stability under normal laboratory conditions [17] [15]. The vapor pressure at 25°C is estimated to be negligible, suggesting low volatility [15].

Electronic Properties Influenced by Trifluoromethyl Group

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound effects on the electronic properties of 5-(2-(Trifluoromethyl)phenyl)picolinic acid [4] [5]. The strong electron-withdrawing nature stems from the high electronegativity of fluorine atoms and the inductive effect transmitted through the carbon-fluorine bonds [5].

The electronic influence of the trifluoromethyl group enhances the electrophilic character of adjacent functional groups through inductive electron withdrawal [4] [5]. This effect increases the acidity of the carboxylic acid group and influences the electron density distribution throughout the pyridine ring system [5]. The electron-withdrawing properties lead to increased positive charge delocalization within the molecular framework [4].

The trifluoromethyl substituent affects the electronic properties of the aromatic system by reducing electron density on the phenyl ring through resonance and inductive effects [21]. This electronic modification influences the chemical reactivity and binding affinity of the compound in various chemical and biological interactions [21].

Molecular electrostatic potential calculations reveal that trifluoromethyl groups can exhibit amphiphilic character, with the ability to act as both electron-accepting and electron-donating partners depending on the local environment [11]. This unique property arises from polarization mechanisms that allow the electron density to redistribute in response to intermolecular interactions [11].

The electronic effects extend to influence the coordination chemistry of the picolinic acid moiety, with the electron-withdrawing trifluoromethyl group affecting the chelating ability of the nitrogen and oxygen donor atoms [7]. This modification can alter the stability constants and selectivity of metal complex formation compared to unsubstituted picolinic acid derivatives [20].

The incorporation of the trifluoromethyl group also influences the photophysical properties of the compound, potentially affecting absorption and emission characteristics relevant to spectroscopic applications [22]. The strong electron-withdrawing nature can shift electronic transitions and modify excited-state properties [22].

Electronic PropertyEffect of Trifluoromethyl GroupReference
Electron DensitySignificant withdrawal from aromatic system [5]
ElectrophilicityEnhanced at adjacent sites [4]
AcidityIncreased carboxylic acid strength [5]
PolarizabilityAmphiphilic bonding behavior [11]
Coordination AbilityModified chelating properties [20]

The synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid requires a systematic retrosynthetic approach that considers the strategic formation of both the carbon-carbon bond between the pyridine and phenyl rings and the installation of the trifluoromethyl substituent [1] [2]. The retrosynthetic analysis reveals several viable pathways, with the most efficient approaches involving either palladium-catalyzed cross-coupling reactions or direct carbon-hydrogen functionalization strategies [3] [4].

The analysis of existing synthetic precedents reveals that successful approaches typically employ transition metal-catalyzed methodologies, particularly those involving palladium and copper catalysis [3] [2]. The choice of synthetic strategy is critically dependent on the availability of starting materials, functional group compatibility, and the desired scale of synthesis [8] [9]. Modern approaches favor convergent strategies that allow for late-stage introduction of sensitive functional groups while maintaining high levels of regiocontrol and stereoselectivity [10] [11].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed decarboxylative cross-coupling reactions represent the most versatile and widely employed methodology for constructing the target compound [3] [2] [12]. These reactions utilize picolinic acid derivatives as nucleophilic coupling partners with aryl halides, offering excellent functional group tolerance and predictable regioselectivity [4] [13].

The optimization of reaction conditions has demonstrated that palladium dichloride complexes with specialized phosphine ligands provide superior catalytic activity [13] [14]. Key parameters include catalyst loading (typically 2-5 mol%), reaction temperature (120°C), and the use of copper co-catalysts to facilitate the decarboxylation process [3] [15]. The reaction proceeds through formation of a palladacycle intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the desired biaryl product [12] [16].

Recent developments have focused on enhancing the efficiency of these transformations through the use of bidentate nitrogen ligands derived from picolinic acid itself [13] [14]. These ligand systems demonstrate remarkable stability under the reaction conditions and can be employed at reduced catalyst loadings without compromising yield or selectivity. The decarboxylative mechanism proceeds via formation of a mixed anhydride intermediate, which undergoes rapid decarboxylation to generate the nucleophilic pyridyl species [3] [2].

Substrate scope investigations reveal excellent compatibility with electron-rich and electron-deficient aryl bromides and iodides [2] [4]. The methodology tolerates diverse functional groups including esters, ethers, nitriles, and halides, making it particularly suitable for complex molecule synthesis [3] [13]. Yields typically range from 62% to 96% depending on the electronic nature of the coupling partners and optimization of reaction conditions [3] [15].

Copper-Mediated Coupling Transformations

Copper-mediated coupling transformations provide an alternative and often complementary approach to palladium catalysis for the synthesis of picolinic acid derivatives [17] [18] [19]. These methodologies are particularly valuable for the formation of carbon-oxygen and carbon-nitrogen bonds, extending the synthetic utility beyond traditional carbon-carbon bond formation [20] [21].

The use of picolinic acid and its derivatives as ligands for copper-catalyzed transformations has emerged as a powerful strategy [17] [19]. Picolinamide derivatives function as effective bidentate ligands, providing enhanced reactivity and selectivity compared to monodentate alternatives [17] [22]. The copper-picolinic acid complexes demonstrate remarkable thermal stability and can operate under relatively mild conditions, typically at temperatures between 80-130°C [18] [23].

Mechanistic investigations indicate that the picolinic acid ligand facilitates copper redox cycling between copper(I) and copper(II) oxidation states [18] [20]. This redox behavior is crucial for maintaining catalytic activity throughout the reaction and prevents catalyst deactivation through precipitation or decomposition [23] [21]. The bidentate coordination mode of picolinic acid derivatives creates a stable five-membered chelate ring, which enhances the Lewis acidity of the copper center and promotes substrate activation [17] [19].

Applications of copper-picolinic acid catalyst systems include aryl ether formation from phenols and aryl halides, with particular success in coupling sterically hindered substrates [19] [17]. The methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient coupling partners with yields consistently exceeding 75% [17] [21]. Recent developments have extended this chemistry to include late-stage functionalization of complex molecules and pharmaceutical intermediates [20] [18].

Direct C-H Functionalization Strategies

Direct carbon-hydrogen functionalization strategies offer atom-economical approaches to picolinic acid derivative synthesis by eliminating the need for pre-functionalized starting materials [24] [22] [25]. These methodologies rely on the directing group properties of the picolinic acid carboxyl functionality or picolinamide derivatives to achieve regioselective activation of proximate carbon-hydrogen bonds [22] [26] [16].

Palladium-catalyzed directed carbon-hydrogen arylation has proven particularly effective for installing aryl substituents at specific positions of the pyridine ring [25] [26] [16]. The picolinamide directing group facilitates formation of stable palladacycle intermediates through bidentate coordination, enabling selective activation of carbon-hydrogen bonds in γ- and δ-positions relative to the directing group [22] [16]. Reaction conditions typically involve palladium(II) acetate catalyst (5-10 mol%), silver acetate oxidant, and elevated temperatures (100-140°C) [25] [26].

Nickel-catalyzed carbon-hydrogen functionalization represents an emerging alternative that offers unique reactivity patterns and improved substrate scope [24] [22]. Nickel(0) complexes demonstrate exceptional activity for the cleavage of picolinamide directing groups through esterification reactions, providing access to valuable nitrogen-protected intermediates [24] [22]. This methodology exhibits broad functional group tolerance and proceeds under relatively mild conditions without requiring additional ligands or base additives [22].

Site-selective chalcogenation using picolinamide auxiliary represents a significant advancement in late-stage functionalization chemistry [25] [27]. The methodology enables introduction of sulfur and selenium functional groups into amino acid and peptide substrates with excellent regioselectivity [25]. Reaction optimization has revealed that palladium(II) acetate with silver acetate oxidant in toluene provides optimal results, with yields ranging from 70-88% across diverse substrate classes [25].

Regioselective Trifluoromethylation Techniques

Regioselective trifluoromethylation represents one of the most challenging aspects of pyridine functionalization due to the inherent electronic bias of the heterocyclic system [7] [28] [29] [30]. Traditional radical-based approaches suffer from poor regioselectivity, necessitating the development of more sophisticated strategies that exploit the electronic properties of pyridine derivatives [7] [31].

The development of nucleophilic trifluoromethylation strategies has revolutionized access to trifluoromethylated pyridines [7] [28] [30]. Position-selective methodologies have been developed for C-2, C-3, and C-4 functionalization, each requiring distinct activation strategies and reagent combinations [7] [29] [31]. C-2 selective trifluoromethylation utilizes N-methylpyridinium activation, which enhances the electrophilicity of the 2-position toward nucleophilic attack by trifluoromethyl anion sources [7] [28].

C-3 selective trifluoromethylation represents a particularly significant advancement, as this position is typically unreactive toward both electrophilic and nucleophilic reagents [29] [30] [31]. The breakthrough methodology employs nucleophilic activation through hydrosilylation, followed by reaction with Togni Reagent I and oxidative aromatization [30] [31]. This approach provides excellent regioselectivity (>90%) and moderate to good yields (65-88%) across diverse substrate classes [30] [32].

C-4 selective trifluoromethylation exploits steric repulsion-controlled selectivity using bulky Lewis acids in combination with nucleophilic trifluoromethyl sources [29] [30]. The methodology demonstrates good selectivity (85-90%) and yields (70-85%), making it suitable for preparative applications [28] [29]. Recent developments have extended these methodologies to include late-stage trifluoromethylation of bioactive molecules, demonstrating their practical utility in pharmaceutical chemistry [30] [31] [32].

Optimization Parameters for Enhanced Yield

Systematic optimization of reaction parameters is essential for achieving maximum synthetic efficiency in picolinic acid derivative synthesis [33] [34] [35]. Temperature control represents the most critical variable, with optimal ranges typically between 80-120°C depending on the specific transformation and substrate thermal stability [33] [36] [37]. Higher temperatures generally accelerate reaction rates but may lead to decomposition of sensitive functional groups or catalyst deactivation [34] [35].

Catalyst loading optimization balances synthetic efficiency with economic considerations [13] [15] [34]. Most palladium-catalyzed transformations operate effectively with 2-10 mol% catalyst loading, while copper-mediated reactions often require higher loadings (10-20 mol%) due to catalyst sequestration by coordinating substrates [17] [13] [37]. Reduced catalyst loadings are achievable through the use of specialized ligand systems and optimized reaction conditions [14] [15].

Solvent selection profoundly influences both reaction rate and selectivity [33] [34] [36]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone typically provide optimal results by facilitating substrate solubility and stabilizing charged intermediates [33] [37]. Solvent effects can account for yield variations of 20-30%, making careful optimization essential for preparative applications [34] [36].

Additive concentration and atmosphere control represent additional critical parameters [33] [35] [37]. Base additives (1.5-3.0 equivalents) are often required to neutralize acid byproducts and maintain catalyst activity [34] [36]. Inert atmosphere (nitrogen or argon) prevents oxidative side reactions and catalyst decomposition, particularly important for prolonged reaction times [33] [35].

Scale-up Considerations and Process Chemistry

Scale-up of picolinic acid derivative synthesis requires careful consideration of heat and mass transfer limitations that become pronounced at larger scales [8] [9] [38] [39]. Laboratory-scale reactions benefit from rapid heating and cooling capabilities, while industrial-scale processes require specialized heat exchanger design to manage exothermic reactions safely [9] [38] [40].

Catalyst recovery and recycling become economically critical at industrial scales [18] [23] [20] [9]. Heterogeneous catalyst systems offer significant advantages for large-scale applications, enabling facile separation and reuse [18] [20] [41]. Development of supported catalyst systems and continuous flow processes represents an active area of research for industrial implementation [9] [39] [40].

Waste management and environmental considerations drive process development toward atom-economical transformations [9] [42] [38] [39]. Solvent recovery systems, waste stream minimization, and green chemistry principles are increasingly incorporated into industrial process design [42] [38] [43]. The development of water-compatible catalyst systems and bio-based synthetic approaches represents promising directions for sustainable manufacturing [41] [44] [43].

Safety considerations become paramount at industrial scales, requiring automated monitoring and control systems [9] [38] [39] [40]. Exothermic reaction management, toxic reagent handling, and fire/explosion prevention necessitate comprehensive risk assessment and mitigation strategies [38] [39] [45]. Process robustness and reproducibility are essential for regulatory approval and commercial viability [11] [39] [40].

XLogP3

3.2

Wikipedia

5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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